Pradimicin O
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
132971-64-3 |
|---|---|
Molecular Formula |
C29H25NO11 |
Molecular Weight |
563.5 g/mol |
IUPAC Name |
(2R)-2-[[(5R)-1,5,9,14-tetrahydroxy-7,11-dimethoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C29H25NO11/c1-9-5-12-15(31)8-14-20(19(12)24(34)17(9)28(37)30-10(2)29(38)39)26(36)21-22(27(14)41-4)25(35)18-13(23(21)33)6-11(40-3)7-16(18)32/h5-7,10,15,31-32,34,36H,8H2,1-4H3,(H,30,37)(H,38,39)/t10-,15-/m1/s1 |
InChI Key |
BBIMHVVAVXBCFV-MEBBXXQBSA-N |
SMILES |
CC1=CC2=C(C3=C(CC2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)OC)C(=C1C(=O)NC(C)C(=O)O)O |
Isomeric SMILES |
CC1=CC2=C(C3=C(C[C@H]2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)OC)C(=C1C(=O)N[C@H](C)C(=O)O)O |
Canonical SMILES |
CC1=CC2=C(C3=C(CC2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)OC)C(=C1C(=O)NC(C)C(=O)O)O |
Synonyms |
Pradimicin O |
Origin of Product |
United States |
Discovery, Isolation, and Taxonomic Origin of Pradimicin Compounds
Microbial Producers and Isolation Methodologies
The primary biosynthetic sources of pradimicin compounds are various species of Actinobacteria, particularly those belonging to the genus Actinomadura. Isolation of these microbial producers typically involves standard microbiological techniques from environmental samples, such as soil scispace.comresearchgate.netnih.gov. Once a producing strain is identified, the compounds are isolated from fermentation broths using chromatographic and spectroscopic techniques nih.govgoogleapis.com.
Actinomadura Species as Primary Biosynthetic Sources
Actinomadura species are aerobic, Gram-positive, catalase-positive, non-acid fast, and non-motile actinomycetes chem960.com. They are recognized as a rich source of diverse secondary metabolites with a broad range of bioactivities, including antimicrobial and antitumor effects nih.gov. The biosynthesis of pradimicins in Actinomadura is directed by the pdm gene cluster, with PdmABC acting as the minimal type II polyketide synthase enzymes nih.govnih.gov. Subsequent modifications by ligases, P450 enzymes, methyltransferases, and glycosyltransferases lead to the final complex molecules nih.gov.
Actinomadura hibisca P157-2 is a well-studied strain known for producing potent antifungal pradimicins, including Pradimicins A, B, and C chem960.comnih.govfrontiersin.orginvivochem.cn. Research on A. hibisca has focused on understanding the biosynthetic pathway and enhancing pradimicin production. For instance, the pdm gene cluster from A. hibisca P157-2, spanning 39 kb, has been cloned and sequenced, revealing 28 open reading frames (ORFs) encoding polyketide synthases, sugar biosynthesis enzymes, and tailoring enzymes googleapis.cominvivochem.cn. Tailoring enzymes like PdmJ, a cytochrome P450 monooxygenase, are crucial for introducing hydroxyl groups at specific positions (e.g., C-5) essential for glycosylation and biological activity tiiips.comuni.lunih.gov. O-methyltransferases, PdmF and PdmT, are also involved in regiospecific O-methylation at the C-11 and C-7 positions, respectively, contributing to the structural diversity of pradimicins metabolomicsworkbench.orgchemicalbook.comnih.gov.
Actinomadura verrucosospora subsp. neohibisca E-40 is another significant producer of pradimicin compounds tiiips.cominvivochem.cnresearchgate.net. Studies involving this subspecies have focused on elucidating the biosynthetic pathway of the pradimicin family through the generation and analysis of non-producing mutants invivochem.cnresearchgate.net. Mutagenesis experiments using N-methyl-N'-nitro-N-nitrosoguanidine and/or UV treatment have led to the identification of various mutant classes, including true converters and secretors accumulating biosynthetic intermediates researchgate.net. This research has helped propose a biosynthetic pathway for Pradimicin A, involving intermediates like 11-O-demethylpradinone II, pradimicinone I, and pradimicin B invivochem.cn. Actinomadura verrucosospora subsp. neohibisca has also been a source for new pradimicin congeners, such as Pradimicins L and FL uni.luuni.lumetabolomicsworkbench.org.
Isolation from Other Actinobacteria (e.g., Amycolatopsis sp. IRD-009 for Pradimicin-IRD)
While Actinomadura species are primary producers, other actinobacteria genera have also been found to yield pradimicin analogs. A notable example is Amycolatopsis sp. IRD-009, a rare actinobacterium isolated from a Brazilian rainforest soil sample, which produces the polycyclic antibiotic Pradimicin-IRD scispace.comuni.luuni.luuct.ac.zauni.lu. Pradimicin-IRD is a unique analog characterized by a methyl group substituting the D-amino acid and a distinct aminoglycoside moiety uni.lu. Another recently reported pradimicin analog, Pradimicin U, was isolated from Nonomuraea composti sp. nov., a newly found actinomycete strain from a bio-fertilizer in Thailand uni.lunih.gov. This highlights the diverse ecological niches where pradimicin-producing microorganisms can be discovered.
Characterization of Diverse Pradimicin Analogs (e.g., Pradimicin A, B, C, S, T1, IRD)
The pradimicin family encompasses a variety of analogs, each with subtle structural differences that can influence their biological activities. These compounds share a core dihydrobenzo[α]naphthacenequinone aglycone, but vary in their amino acid and sugar substitutions, as well as methylation patterns tiiips.comnih.govchemicalbook.comuni.lu.
Key pradimicin analogs include:
Pradimicin A, B, and C: The initial discoveries from Actinomadura hibisca, known for their antifungal and antiviral activities tiiips.comnih.govfrontiersin.org. Pradimicin A, for instance, contains D-alanine, D-xylose, and 4,6-dideoxy-4-methylamino-D-galactose moieties nih.govchem960.com.
Pradimicin S: Another analog whose directed production and biological activities have been studied uni.lumetabolomicsworkbench.org.
Pradimicin T1 and T2: New antifungal antibiotics produced by an actinomycete strain AA3798 dokumen.pub.
Pradimicin IRD: Isolated from Amycolatopsis sp. IRD-009, notable for its distinct methyl group substitution and aminoglycoside moiety scispace.comuni.luuni.lu.
Pradimicin L and FL: New congeners isolated from Actinomadura verrucosospora subsp. neohibisca, with Pradimicin FL featuring a D-serine moiety instead of D-alanine uni.luuni.lu.
Pradimicin FS and FB: Produced by Actinomadura spinosa AA0851, with Pradimicin FS being a D-serine analog of Pradimicin S uni.lu.
Pradimicin U: A novel compound from Nonomuraea composti sp. nov., exhibiting broad-spectrum antimicrobial activity uni.lunih.gov.
The characterization of these analogs involves techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) experiments to elucidate their structures scispace.comuni.lu.
Fermentation and Production Enhancement in Research Settings
To facilitate research and potential applications of pradimicins, various strategies have been employed to enhance their production in laboratory settings. Fermentation processes are typically conducted under aerobic conditions, with optimized pH and temperature ranges (e.g., pH 6-7 at 28°-35°C for 5-12 days) nih.gov.
Key strategies for production enhancement include:
Media Optimization: Selecting suitable carbon and nitrogen sources is crucial. Glycerol has been identified as a favored carbon source for pradimicin production in Actinomadura hibisca P157-2, and optimization of nitrogen sources like soybean meal and yeast extract has also been explored.
Metabolic Engineering: Genetic manipulation of producing strains has shown significant success. For example, overexpression of genes like acetyl-CoA carboxylase (ACCase) from Streptomyces coelicolor and regulatory genes metK1-sp and afsR-sp from Streptomyces peucetius in Actinomadura hibisca P157-2 has led to increased pradimicin yields (up to 4.5-fold and 5.98-fold with oleate (B1233923) feeding) chem960.com. Disrupting genes like prmP3, which encodes a component of the acetyl-CoA carboxylase complex, has been shown to decrease pradimicin production, highlighting the importance of malonyl-CoA supply for biosynthesis googleapis.com.
Directed Biosynthesis: Supplementing the fermentation medium with specific precursors, such as D-serine, can lead to the directed production of novel pradimicin analogs like Pradimicin FS and Pradimicin FL uni.luuni.lu.
These efforts in fermentation and metabolic engineering underscore the ongoing research to improve the accessibility and diversity of pradimicin compounds for further study and potential development.
Biosynthetic Pathways and Genetic Analysis of Pradimicin Compounds
Elucidation of the Pradimicin Biosynthetic Gene Cluster
The complete gene cluster responsible for pradimicin biosynthesis in Actinomadura hibisca P157-2 has been successfully cloned and sequenced. amazonaws.comnih.gov This cluster is localized on a 39-kb segment of DNA and its direct involvement in producing pradimicins was confirmed through targeted gene inactivation experiments. amazonaws.comnih.gov Specifically, the disruption of prmA and prmB, which encode ketosynthase α and β respectively, abolished pradimicin production, thereby verifying the cluster's function. amazonaws.comnih.gov
The sequenced 39-kb region contains 28 distinct open reading frames (ORFs). amazonaws.comkoreascience.kr These ORFs encode the full enzymatic machinery required for pradimicin synthesis, including a Type II polyketide synthase (PKS), enzymes for sugar biosynthesis, various tailoring enzymes, and two resistance proteins. amazonaws.comnih.gov Functional characterization, often through gene disruption or heterologous expression, has assigned roles to many of these genes. usu.edugrafiati.com
Key enzymes identified in the late-stage tailoring of the pradimicin structure include the cytochrome P450 hydroxylases PdmJ and PdmW, the amino acid ligase PdmN, O-glycosyltransferases PdmS and PdmQ, and methyltransferases PdmF, PdmO, and PdmT. usu.edugrafiati.com
Table 1: Identified Genes in the Pradimicin Biosynthetic Cluster and Their Functions
| Gene | Encoded Enzyme/Protein | Proposed Function | Reference |
|---|---|---|---|
| prmA | Ketosynthase α (KSα) | Part of the minimal PKS; essential for polyketide chain elongation. | amazonaws.com, nih.gov |
| prmB | Ketosynthase β (KSβ) / Chain Length Factor (CLF) | Part of the minimal PKS; determines the polyketide chain length. | amazonaws.com, nih.gov |
| pdmJ | Cytochrome P450 Hydroxylase | Catalyzes hydroxylation at the C-5 position of the aglycone core. | usu.edu, grafiati.com |
| pdmW | Cytochrome P450 Hydroxylase | Catalyzes hydroxylation at the C-6 position of the aglycone core. | usu.edu, grafiati.com |
| pdmN | Amino Acid Ligase | Attaches a D-alanine moiety to the aglycone. | usu.edu, grafiati.com |
| pdmS | O-Glycosyltransferase | Attaches the first sugar moiety (thomosamine) to the 5-OH group. | grafiati.com, researchgate.net |
| pdmQ | O-Glycosyltransferase | Attaches the second sugar moiety (D-xylose) to the first sugar. | grafiati.com, researchgate.net |
| pdmF | O-Methyltransferase | Catalyzes methylation at the C-11 position. | usu.edu, nih.gov |
| pdmT | O-Methyltransferase | Methylates the 7-OH group. | usu.edu, nih.gov |
| pdmO | N-Methyltransferase | Responsible for the N-methylation of the amino sugar moiety. | usu.edu, grafiati.com |
| prmP3 | Acetyl-CoA Carboxylase Component | Supplies the malonyl-CoA extender units for polyketide synthesis. | amazonaws.com, koreascience.kr |
| pdmR1 | ABC Transporter | Putative resistance gene. | nih.gov |
| pdmR2 | ABC Transporter | Putative resistance gene. | nih.gov |
Bioinformatic analysis has been crucial in assigning putative functions to the genes within the pradimicin cluster. amazonaws.com Sequence comparisons of the deduced protein products reveal significant homology to enzymes from other well-characterized angucyclic polyketide biosynthetic pathways, such as those for rubromycin, griseorhodin, and fredericamycin. amazonaws.comnih.govkoreascience.kr For instance, the PrmS glycosyltransferase shows a high degree of similarity to RubG from the rubromycin biosynthetic gene cluster. amazonaws.com This comparative approach, using tools like BLAST, allows for the initial functional annotation of ORFs based on sequence homology to proteins with known catalytic roles. rsc.org Further analysis using platforms like antiSMASH helps to identify the boundaries of the biosynthetic gene cluster and categorize the enzymes involved. rsc.orgplos.org
Enzymology of Pradimicin Biosynthesis
The creation of the final pradimicin structure is a stepwise enzymatic process, beginning with the assembly of the core polyketide scaffold, followed by a series of precise modifications by tailoring enzymes.
Pradimicins are synthesized via a bacterial Type II polyketide synthase (PKS) pathway. amazonaws.comusu.edu These systems are composed of discrete, monofunctional enzymes that act in an iterative fashion. pnas.orgmdpi.com The minimal Type II PKS required to build the polyketide backbone consists of a heterodimeric ketosynthase (KSα and KSβ, also known as the chain length factor or CLF) and an acyl carrier protein (ACP). amazonaws.compnas.org In pradimicin biosynthesis, the KSα (PrmA) and KSβ (PrmB) work together with an ACP to catalyze the sequential Claisen condensations of acyl-CoA precursors, primarily malonyl-CoA, to construct the nascent polyketide chain. amazonaws.com The essential nature of these core enzymes was demonstrated by the fact that inactivating the genes prmA and prmB completely halted pradimicin production. amazonaws.comnih.gov
After the polyketide core is assembled and cyclized, it undergoes extensive modifications by a suite of tailoring enzymes that add functional groups and sugar moieties, which are critical for biological activity. usu.edunih.gov Research has functionally characterized several of these enzymes, including hydroxylases, methyltransferases, and glycosyltransferases, clarifying their specific roles and the sequence of events in the late stages of biosynthesis. usu.edugrafiati.com
Hydroxylation of the aglycone is a critical tailoring step, as the resulting hydroxyl groups serve as attachment points for sugar moieties. nih.gov This reaction is catalyzed by cytochrome P450 monooxygenases. The gene pdmJ encodes a P450 hydroxylase that introduces a hydroxyl group at the C-5 position of the key biosynthetic intermediate, G-2A. nih.govebi.ac.uk This 5-OH group is essential for the subsequent glycosylation step. nih.gov PdmJ has been shown to have strict substrate specificity. nih.gov
Another P450 enzyme, PdmW, has been identified as the C-6 hydroxylase. nih.govebi.ac.uk Interestingly, research has revealed a synergistic relationship between PdmJ and PdmW. nih.govebi.ac.uk When expressed individually, the C-5 and C-6 hydroxylation reactions proceed with low efficiency. nih.govebi.ac.uk However, when PdmJ and PdmW are co-expressed, they work in concert to efficiently produce a 5,6-dihydroxylated product, indicating that their cooperative action is a key feature of the biosynthetic pathway. grafiati.comnih.govebi.ac.uk
Functional Characterization of Tailoring Enzymes in Late Biosynthetic Steps
O-Methyltransferases (e.g., PdmF, PdmT)
Within the pradimicin biosynthetic gene cluster, two genes, pdmF and pdmT, have been identified as encoding O-methyltransferases. nih.govcnjournals.com Although pradimicins typically feature only one methoxy (B1213986) group at the C-11 position, the presence of two O-methyltransferase genes suggested a more complex methylation strategy. nih.gov
Through gene disruption and heterologous expression studies, the specific functions of PdmF and PdmT have been elucidated. nih.govnih.gov PdmF is responsible for the O-methylation at the C-11 position of the benzo[α]naphthacenequinone core. usu.edugrafiati.com This enzyme exhibits a degree of substrate flexibility, as it can catalyze the 11-O-methylation on various pradimicinone intermediates, regardless of the methylation status at C-7. nih.govresearchgate.net
Conversely, PdmT was identified as a C-7 O-methyltransferase. usu.edugrafiati.comnih.gov Disruption of the pdmT gene resulted in the accumulation of pradimicinone II, and subsequent in vitro assays confirmed that PdmT methylates the 7-hydroxyl group of this intermediate to form 7-O-methylpradimicinone II. nih.gov Interestingly, research indicates that the C-7 O-methylation by PdmT precedes the C-11 O-methylation by PdmF in the biosynthetic pathway. nih.govresearchgate.net PdmT is unable to methylate the C-7 hydroxyl group if the C-11 position is already methylated. nih.gov This sequential action highlights a coordinated process in the modification of the pradimicin core. The characterization of PdmT has also suggested a novel enzymatic mechanism that may lead to the "flip" of the 7-OH group to the C-14 position later in the biosynthesis. nih.gov
N-Methyltransferases (e.g., PdmO for amino sugar methylation)
The structure of some pradimicins includes a methylated amino sugar, a modification critical for their biological activity. nih.govresearchgate.net The enzyme responsible for this specific N-methylation is PdmO. usu.edunih.gov PdmO is a putative S-adenosylmethionine-dependent N-methyltransferase that specifically acts on the 4'-amino group of the 4',6'-dideoxy-4'-amino-D-galactose moiety attached to the pradimicin aglycone. nih.govgrafiati.com
Genetic studies have provided strong evidence for the function of PdmO. nih.gov When the expression of the pdmO gene was compromised, the producing strain accumulated pradimicin C, a derivative that lacks the N-methyl group on the amino sugar. nih.govnih.govgrafiati.com This finding confirmed that PdmO is the dedicated N-methyltransferase in the pradimicin biosynthetic pathway responsible for this specific methylation step. usu.edunih.gov PdmO shows homology to other sugar N,N-dimethyltransferases involved in the biosynthesis of aminodeoxysugars in other antibiotic pathways. nih.gov
Glycosyltransferases (e.g., PdmS, PdmQ)
Glycosylation, the attachment of sugar moieties, is a crucial step in the biosynthesis of pradimicins and is essential for their antifungal and antiviral properties. nih.govnih.govnih.gov The pradimicin gene cluster contains two genes, pdmS and pdmQ, which encode for glycosyltransferases. nih.govnih.govnih.gov
Gene disruption experiments have been instrumental in defining the sequential roles of these two enzymes. nih.govnih.govnih.gov PdmS is the first glycosyltransferase to act, attaching the initial sugar unit, either 4',6'-dideoxy-4'-amino-D-galactose or its methylated form, to the 5-hydroxyl group of the pradimicinone aglycone. rsc.orgnih.govnih.govgrafiati.com Disruption of the pdmS gene led to the accumulation of the aglycone, pradimicinone I, confirming the role of PdmS in the first glycosylation step. nih.govnih.gov
Following the action of PdmS, PdmQ catalyzes the second glycosylation event. rsc.orgnih.govnih.govgrafiati.com PdmQ attaches a D-xylose moiety to the 3'-hydroxyl group of the first sugar. nih.govnih.gov This was demonstrated by the disruption of the pdmQ gene, which resulted in the production of pradimicin B, a molecule that possesses the first sugar but lacks the terminal D-xylose. nih.govnih.govnih.gov Together, these findings illustrate the precise, stepwise manner in which PdmS and PdmQ work to build the characteristic disaccharide chain of pradimicins. nih.govresearchgate.net
Amino Acid Ligases (e.g., PdmN)
A key structural feature of many pradimicins is the presence of a D-alanine moiety. nih.govgrafiati.com The enzyme responsible for ligating this amino acid to the pradimicin core is PdmN, an amino acid ligase. usu.edugrafiati.com PdmN attaches the D-alanine to the carboxyl group at C-16 of the aglycone. grafiati.comnih.gov
Functional characterization has revealed that PdmN possesses a relaxed substrate specificity. usu.edursc.orgnih.govebi.ac.uknih.gov It can accept not only D-alanine but also other amino acids, such as D-serine, as donors. nih.gov This flexibility makes PdmN a valuable tool for combinatorial biosynthesis, enabling the creation of novel pradimicin analogues with different amino acid substitutions. nih.govebi.ac.uknih.gov However, PdmJ, another enzyme in the pathway, exhibits strict substrate specificity and will not process analogues containing a D-alanine moiety, indicating a specific order of enzymatic reactions. ebi.ac.uk
Synergistic Actions and Substrate Specificity of Biosynthetic Enzymes
The biosynthesis of pradimicins is a highly coordinated process that relies on the synergistic interactions and specificities of its tailoring enzymes. usu.edugrafiati.com The efficient assembly of the final complex molecule is not merely a linear sequence of events but often involves collaborative actions between different enzymes. nih.govnih.gov
A notable example of synergy is observed between the cytochrome P450 hydroxylases, PdmJ and PdmW, which are responsible for introducing hydroxyl groups at the C-5 and C-6 positions of the pradimicin core, respectively. grafiati.comnih.govebi.ac.uknih.gov While each enzyme can function individually, their co-expression significantly enhances the efficiency of the dihydroxylation process. grafiati.comnih.govebi.ac.uknih.gov It is proposed that these two enzymes may form a complex to facilitate the dihydroxylation of the substrate, potentially preventing substrate inhibition that has been observed with PdmJ in vitro. nih.gov Similar synergistic phenomena have been noted with other enzymes in the pathway, such as the cyclases PdmK and PdmL, which require the presence of the monooxygenase PdmH for the closure of rings C-E. nih.govusu.edu
Substrate specificity is another critical factor that governs the biosynthetic sequence. For instance, the O-methyltransferase PdmT must act before PdmF, as PdmT cannot methylate the C-7 hydroxyl group if the C-11 position is already methylated. nih.gov Similarly, the hydroxylase PdmJ shows strict substrate specificity and does not act on intermediates that have already been modified by the amino acid ligase PdmN. ebi.ac.uk In contrast, PdmN exhibits broad substrate specificity, accepting various D-amino acids, which allows for the generation of diverse pradimicin analogues. grafiati.comnih.govnih.gov This interplay of synergistic actions and defined substrate specificities ensures the correct and efficient construction of the bioactive pradimicin molecules. nih.gov
Biosynthetic Pathway Intermediates and Proposed Mechanisms
Understanding the biosynthetic pathway of pradimicins involves the identification and analysis of key intermediates. These molecules provide snapshots of the sequential enzymatic modifications that occur from the initial polyketide chain to the final complex natural product.
Analysis of Metabolites Associated with Pradimicin Biosynthesis
The study of metabolites from wild-type and mutant strains of Actinomadura hibisca, as well as from heterologous expression systems, has been crucial in elucidating the pradimicin biosynthetic pathway. nih.govnih.gov The foundational precursor is a pentangular benzo[α]naphthacenequinone intermediate known as G-2A, which is formed from the action of the minimal polyketide synthase (PKS) enzymes PdmA, B, and C, along with several tailoring enzymes. rsc.org
Subsequent modifications of G-2A by various tailoring enzymes lead to a cascade of intermediates. For example, the action of the hydroxylases PdmJ and PdmW on G-2A produces 5-hydroxy-G-2A (also known as JX134) and 6-hydroxy-G-2A, respectively. researchgate.netnih.govebi.ac.uk The synergistic action of both enzymes results in the formation of 5,6-dihydroxy-G-2A. ebi.ac.uknih.gov The amino acid ligase PdmN can convert G-2A into JX137a by attaching a D-alanine moiety. nih.govebi.ac.uk
Investigation through Blocked Mutants and Inhibitor Studies (e.g., Sinefungin)
The investigation into the biosynthesis of pradimicins has been significantly advanced by studying strains with intentionally disrupted metabolic pathways. Pradimicin O, a distinct analog within this family, was first identified through the generation of "blocked mutants" of the producing organism, Actinomadura hibisca P157-2. In a key 1990 study, researchers treated the wild-type strain with the chemical mutagen N-methyl-N'-nitro-N-nitrosoguanidine (NTG) to induce genetic mutations that would interrupt the normal biosynthetic assembly line. nih.gov This process led to the isolation of four mutant strains that could no longer produce the primary pradimicin compounds but instead accumulated novel dihydrobenzo[a]naphthacenequinone metabolites. These new compounds were designated Pradimicin M, N, O, and P. nih.gov Spectral analysis confirmed their structures, revealing that this compound, like N and P, contains a D-alanine moiety but features a different stereochemical conformation at the C-5 and C-6 positions compared to the pradimicins produced by the parent strain. nih.gov
Further pathway elucidation has involved the use of specific metabolic inhibitors. Sinefungin (B1681681), an analog of S-adenosylmethionine and a known inhibitor of methyltransferase enzymes, has been instrumental in probing methylation steps in the pradimicin pathway. bioline.org.brjst.go.jpnih.gov When sinefungin is added to cultures of pradimicin-producing strains, it blocks the activity of O-methyltransferases. bioline.org.brjst.go.jp This inhibition prevents the methylation of the pradimicin backbone, resulting in the accumulation of demethylated intermediates, such as 11-O-demethylpradimicinone II and pradimicinone II. bioline.org.brjst.go.jpnih.gov These studies demonstrate that methylation is a critical "tailoring" step in the biosynthesis of many pradimicins and highlight a clear mechanism—the interruption of methylation—for generating demethylated analogs like this compound.
Table 1: Metabolites from Blocked Mutant and Inhibitor Studies
| Compound/Intermediate | Producing Strain/Condition | Method of Production | Citation(s) |
|---|---|---|---|
| This compound | Actinomadura hibisca P157-2 (Blocked Mutant) | Mutagenesis with NTG | nih.gov |
| Pradimicin M | Actinomadura hibisca P157-2 (Blocked Mutant) | Mutagenesis with NTG | nih.gov |
| Pradimicin N | Actinomadura hibisca P157-2 (Blocked Mutant) | Mutagenesis with NTG | nih.gov |
| Pradimicin P | Actinomadura hibisca P157-2 (Blocked Mutant) | Mutagenesis with NTG | nih.gov |
| 11-O-demethylpradimicinone II | A. verrucosospora subsp. neohibisca E-40 | Inhibition with Sinefungin | bioline.org.brjst.go.jpnih.gov |
| Pradimicinone II | A. verrucosospora subsp. neohibisca E-40 | Inhibition with Sinefungin | bioline.org.brjst.go.jpnih.gov |
Engineered Biosynthesis and Combinatorial Approaches for Pradimicin Analogs
Building on the insights from classical mutagenesis, modern genetic engineering techniques have enabled the precise and rational creation of novel pradimicin analogs. The pradimicin biosynthetic gene cluster in Actinomadura hibisca contains two key genes responsible for O-methylation, pdmF and pdmT. nih.govnih.govusu.edu Research has identified PdmF as the C-11 O-methyltransferase and PdmT as the C-7 O-methyltransferase. nih.govusu.edu
To directly produce demethylated pradimicins, targeted gene disruption was employed. A pdmF null mutant (termed PFKO) was created by deleting the gene from the A. hibisca genome. nih.govscience.gov This genetically engineered strain was no longer able to catalyze methylation at the C-11 position. As a result, the mutant strain produced and accumulated a series of 11-O-demethyl shunt metabolites, including 11-O-demethylpradimicin A. nih.govscience.gov This work serves as a clear example of how targeted genetic engineering can be used to block a specific biosynthetic step to force the directed production of a desired, novel analog. Similarly, a pdmT null mutant (PTKO) was generated, which resulted in the accumulation of 7-O-demethyl derivatives. nih.govscience.gov These gene knockout studies provide a defined blueprint for producing specific demethylated pradimicins.
Heterologous expression, the process of inserting a gene into a different host organism, has been a cornerstone for studying the function of individual enzymes from the pradimicin pathway and for creating a platform to generate new analogs. The workhorse bacterium Escherichia coli has been successfully used as a heterologous host to express the this compound-methyltransferases, PdmF and PdmT. nih.govscience.gov
In these systems, the respective genes (pdmF or pdmT) were inserted into an E. coli expression plasmid. nih.gov The resulting recombinant E. coli strains were then fed various pradimicinone intermediates that had been isolated from mutant strains. By analyzing the products, researchers could definitively confirm the function of each enzyme. For example, when the PdmF-expressing E. coli was fed 11-O-demethyl compounds, it successfully catalyzed 11-O-methylation. nih.govscience.gov Conversely, the PdmT-expressing strain could methylate the 7-OH group. nih.govscience.gov Another common heterologous host, Streptomyces coelicolor, has been used to express other pradimicin tailoring enzymes, such as the hydroxylases (PdmJ, PdmW) and the amino acid ligase (PdmN), demonstrating the broad utility of this approach for both enzyme characterization and the potential generation of novel analogs by combining different expressed genes. nih.govebi.ac.uk
Combinatorial biosynthesis leverages the modular nature of polyketide synthesis to create novel compounds by mixing and matching biosynthetic genes from different pathways or within the same cluster. This approach represents a powerful strategy for generating libraries of new pradimicin analogs with potentially improved properties. ebi.ac.uk The creation of specific analogs like this compound, which lacks a methyl group at a particular position, is well-suited to this strategy.
Researchers have successfully created new pradimicin analogs by co-expressing plasmids containing different combinations of tailoring enzymes in a heterologous host like S. coelicolor. ebi.ac.uk For instance, the genes for early pathway enzymes that produce the core aglycone have been combined with different sets of hydroxylase (pdmJ, pdmW) and amino acid ligase (pdmN) genes, resulting in the production of new, specifically tailored molecules. ebi.ac.uk To rationally generate an analog like 11-O-demethylpradimicin A, one could design a combinatorial system that includes the genes for the core structure, glycosylation, and all other necessary tailoring steps, while deliberately excluding the C-11 O-methyltransferase gene, pdmF. This "a la carte" approach to genetic assembly allows for the programmed biosynthesis of specific pradimicin analogs, moving beyond random mutation to the rational design of novel chemical entities. nih.govebi.ac.uk
Table 2: Genetically Engineered Strains and Expressed Enzymes
| Strain/System | Genetic Modification/Expressed Gene | Purpose/Result | Citation(s) |
|---|---|---|---|
| A. hibisca PFKO | Null mutant (ΔpdmF) | Directed production of 11-O-demethylpradimicins | nih.govscience.gov |
| A. hibisca PTKO | Null mutant (ΔpdmT) | Directed production of 7-O-demethylpradimicins | nih.govscience.gov |
| E. coli | Heterologous expression of pdmF | Characterization of C-11 O-methyltransferase activity | nih.govscience.gov |
| E. coli | Heterologous expression of pdmT | Characterization of C-7 O-methyltransferase activity | nih.govnih.gov |
| S. coelicolor CH999 | Heterologous expression of pdmJ, pdmW, pdmN | Combinatorial biosynthesis of new hydroxylated and alanylated analogs | ebi.ac.uk |
Table of Mentioned Compounds
Mechanisms of Biological Action of Pradimicin Compounds
Antiparasitic Mechanisms of Action
Perturbation of Parasite Cellular Processes
The trypanocidal activity of pradimicins involves the perturbation of critical parasite cellular processes. Pradimicins, including PRM-A and PRM-S, induce defects in cytokinesis and endocytosis in Trypanosoma brucei, ultimately leading to parasite cell lysis csic.esnih.govresearchgate.net. The binding of PRM-S to the VSGs on the trypanosome surface is directly linked to these observed endocytosis defects nih.govresearchgate.net. This interaction and subsequent cellular disruption are central to their mechanism of action against these parasites researchgate.net.
Molecular Determinants of Resistance in Parasites
Resistance to pradimicin compounds in parasites like Trypanosoma brucei is primarily mediated by alterations in the N-glycosylation of their Variant Surface Glycoproteins (VSGs) csic.esnih.gov. Studies with PRM-A-resistant parasites revealed a defective glycan composition resulting from the downregulation of oligosaccharyltransferase (OST) genes, such as TbSTT3B csic.esnih.govresearchgate.net. This aberrant glycosylation of VSGs leads to a reduced binding affinity for pradimicins csic.esnih.govresearchgate.netcambridge.org. Interestingly, while contributing to drug resistance, these glycan changes also result in reduced parasite infectivity, underscoring the vital role of glycosylation in parasite virulence csic.esnih.govresearchgate.net. Overexpression of TbSTT3B in resistant parasites has been shown to reverse pradimicin resistance, whereas its depletion in wild-type parasites increased resistance, highlighting TbSTT3B as a key factor in this resistance mechanism csic.es.
Antibacterial Mechanisms of Action
Pradimicin compounds also exhibit antibacterial properties, although their specific cellular targets in bacteria are less extensively detailed compared to their antifungal or antiparasitic mechanisms.
Pradimicin-IRD, a polycyclic antibiotic isolated from Amycolatopsis sp. IRD-009, has demonstrated notable antibacterial activity. It is effective against both Gram-positive and Gram-negative bacteria, including Streptococcus agalactiae, Pseudomonas aeruginosa, and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 3.1 μg/mL for all three strains researchgate.nettandfonline.comnih.gov. Another analog, Pradimicin U, isolated from Nonomuraea composti sp. nov., displays a broad spectrum of antimicrobial activities, including against Bacillus cereus ATCC 11778 (MIC = 6.25 µg/mL) and Staphylococcus aureus ATCC 29213 (MIC = 1.56 µg/mL) nih.govresearchgate.net. Pradimicin FB is also reported to exhibit potent antimicrobial activity against various microorganisms, including bacteria ontosight.ai.
Table 1: Spectrum of Antibacterial Activity of Select Pradimicin Analogs
| Pradimicin Analog | Target Bacteria | MIC (µg/mL) / Activity | Source |
| Pradimicin-IRD | Streptococcus agalactiae | 3.1 | researchgate.nettandfonline.comnih.gov |
| Pseudomonas aeruginosa | 3.1 | researchgate.nettandfonline.comnih.gov | |
| Staphylococcus aureus | 3.1 | researchgate.nettandfonline.comnih.gov | |
| Pradimicin U | Bacillus cereus ATCC 11778 | 6.25 | nih.govresearchgate.net |
| Staphylococcus aureus ATCC 29213 | 1.56 | nih.govresearchgate.net | |
| Pradimicin FB | Various bacteria | Potent antimicrobial activity | ontosight.ai |
While the precise molecular targets for the antibacterial activity of many pradimicins are still under investigation, for Pradimicin FB, its mechanism of action is hypothesized to involve the inhibition of bacterial cell wall synthesis and the disruption of membrane integrity ontosight.ai. This suggests a direct impact on the structural integrity and essential cellular functions of bacterial pathogens.
Antineoplastic Mechanisms of Action (for specific analogs)
Certain pradimicin analogs have demonstrated promising antineoplastic activities, primarily through mechanisms involving DNA damage and cell cycle disruption. Pradimicin-IRD, for instance, exhibits multiple antineoplastic effects researchgate.netsyngene.comnih.gov.
Its anticancer mechanism involves inducing DNA damage, as evidenced by increased levels of γH2AX and p21 researchgate.netsyngene.comnih.gov. Pradimicin-IRD also triggers apoptosis, indicated by the cleavage of PARP1 and caspase 3, and induces cell cycle arrest, leading to reduced Rb phosphorylation and altered expression of cyclins A and B researchgate.netsyngene.comnih.gov. Mass spectrometry analysis further supports that Pradimicin-IRD directly interacts with the DNA double strand researchgate.netsyngene.comnih.gov.
Molecular docking studies suggest that Pradimicin-IRD acts as a DNA intercalating agent and can inhibit DNA-binding proteins researchgate.netnih.gov. Transcriptomic analyses have revealed that Pradimicin-IRD modulates genes related to DNA repair pathways, including nucleotide excision repair, telomere maintenance, and double-strand break repair researchgate.netnih.gov. A decrease in PCNA protein levels after pradimicin-IRD exposure, along with molecular docking data suggesting a DNA-pradimicin-PCNA interaction, points to its interference with DNA replication and repair machinery researchgate.netnih.gov. Notably, Pradimicin-IRD's regulation of p21 expression is independent of TP53, distinguishing its mechanism from some other DNA-damaging agents researchgate.netsyngene.comnih.gov. Furthermore, cells deficient in POLH showed increased resistance to Pradimicin-IRD, and the compound was found to prevent the formation of POLH/DNA complexes researchgate.netnih.gov.
Pradimicin-IRD has shown cytotoxicity against various tumor cell lines, including HCT-116 colon carcinoma cells (IC50 0.8 μM) and MM 200 melanoma cells (IC50 2.7 μM), while being significantly less toxic to non-tumor fibroblasts researchgate.nettandfonline.comnih.govsyngene.com.
Table 2: Antineoplastic Activities and Mechanisms of Pradimicin-IRD
| Activity/Mechanism | Specific Findings | Affected Cell Lines | Source |
| DNA Damage | Increased γH2AX and p21 levels; interaction with DNA double strand | HCT 116 colon carcinoma | researchgate.netsyngene.comnih.gov |
| Apoptosis Induction | PARP1 and caspase 3 cleavage | HCT 116 colon carcinoma | researchgate.netsyngene.comnih.gov |
| Cell Cycle Arrest | Reduced Rb phosphorylation; altered cyclin A and B expression; increased cell populations in subG1 and G0/G1 phases | HCT 116 colon carcinoma | researchgate.netsyngene.comnih.gov |
| DNA Intercalation | Molecular docking suggests DNA intercalating agent | In silico | researchgate.netnih.gov |
| Inhibition of DNA-binding proteins | Molecular docking suggests inhibition of DNA-binding proteins | In silico | researchgate.netnih.gov |
| Modulation of DNA Repair Genes | Affects nucleotide excision repair, telomere maintenance, double-strand break repair; decreased PCNA levels; prevents POLH/DNA complex formation | HCT 116 colon carcinoma | researchgate.netnih.gov |
| TP53-independent activity | Regulation of p21 expression is TP53-independent | HCT 116 TP53-/-, HT-29, SW480, Caco-2 | researchgate.netsyngene.comnih.gov |
| Cytotoxicity | IC50: 0.8 μM (HCT-116), 2.7 μM (MM 200) | HCT-116 colon carcinoma, MM 200 melanoma | researchgate.nettandfonline.comnih.gov |
Induction of DNA Damage in Cancer Cells (e.g., Pradimicin-IRD)
Pradimicin-IRD, a polycyclic antibiotic isolated from Amycolatopsis sp. IRD-009, has been characterized as a DNA-damaging agent with potential anticancer activity. Research indicates that Pradimicin-IRD interacts directly with the DNA double strand. nih.govuni.lu This interaction is crucial to its mechanism of action, leading to the induction of DNA damage within cancer cells. nih.govuni.luresearchgate.nettandfonline.com
The induction of DNA damage by Pradimicin-IRD is evidenced by the statistically significant increase in markers such as γH2AX and p21 expression. nih.govuni.luresearchgate.net γH2AX is a phosphorylated variant of histone H2AX, which rapidly accumulates at sites of DNA double-strand breaks, serving as a sensitive indicator of DNA damage. nih.gov The upregulation of p21, a cyclin-dependent kinase inhibitor, further confirms the cellular response to DNA damage, often leading to cell cycle arrest. nih.govuni.lu Molecular docking analyses suggest that Pradimicin-IRD may act as a DNA intercalating agent and potentially inhibit DNA-binding proteins, further contributing to its DNA-damaging capabilities. ebi.ac.uk
Cellular and Molecular Responses in Specific Cancer Cell Lines (e.g., HCT 116 colorectal cancer cells)
The cellular and molecular mechanisms of action of Pradimicin-IRD have been extensively investigated in colorectal cancer cell lines, particularly HCT 116. nih.govuni.luresearchgate.net Pradimicin-IRD exhibits potent cytotoxic activity against various colon cancer cell lines, including those with common mutations in TP53 and KRAS, while showing significantly less sensitivity in non-tumor fibroblasts. uni.lu
Studies in HCT 116 cells have shown that exposure to Pradimicin-IRD for at least 6 hours is sufficient to induce its antitumor effects. nih.govuni.lu The compound triggers a cascade of cellular responses, including:
DNA Damage : As mentioned, significant induction of γH2AX and p21. nih.govuni.luresearchgate.net
Apoptosis : Pradimicin-IRD induces apoptosis, as indicated by the cleavage of PARP1 and caspase 3, key markers of programmed cell death. nih.govuni.lu
Cell Cycle Arrest : The compound leads to cell cycle arrest, characterized by reduced Rb phosphorylation and altered expression of cell cycle regulatory proteins such as cyclin A and cyclin B. nih.govuni.lu This results in an increased population of cells in the subG1 and G0/G1 phases of the cell cycle. nih.govuni.lu
Interestingly, the regulation of p21 expression by Pradimicin-IRD has been observed to be TP53-independent in several cell lines, including HCT 116 TP53−/−, HT-29, SW480, and Caco-2 cells. nih.govuni.luresearchgate.net This suggests a distinct mechanism of action compared to some conventional DNA-damaging agents like doxorubicin, which often rely on intact TP53 pathways. ebi.ac.ukresearchgate.net Transcriptomic studies further highlight that Pradimicin-IRD modulates DNA repair functions, affecting genes related to nucleotide excision repair, telomere maintenance, and double-strand break repair. ebi.ac.uk For instance, PCNA protein levels decreased after Pradimicin-IRD exposure, and the compound prevented the formation of the POLH/DNA complex, with POLH-deficient cells showing higher resistance to Pradimicin-IRD. ebi.ac.ukresearchgate.net
The cytotoxic activity of Pradimicin-IRD against HCT-116 colon carcinoma cells has been reported with an IC50 value of 0.8 µM. researchgate.netfrontiersin.org
Table 1: Cytotoxic Activity of Pradimicin-IRD in Cancer Cell Lines
| Cell Line | Type of Cancer | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | 0.8 | researchgate.netfrontiersin.org |
| MM 200 | Melanoma | 2.7 | researchgate.net |
| HCT 116 TP53−/− | Colorectal Carcinoma | Micromolar Range | uni.lu |
| HT-29 | Colorectal Carcinoma | Micromolar Range | uni.lu |
| SW480 | Colorectal Carcinoma | Micromolar Range | uni.lu |
| Caco-2 | Colorectal Carcinoma | Micromolar Range | uni.lu |
Table 2: Molecular Markers and Cellular Responses Induced by Pradimicin-IRD in HCT 116 Cells
| Marker/Response | Effect | Reference |
| γH2AX expression | Statistically significant induction | nih.govuni.luresearchgate.net |
| p21 expression | Statistically significant induction, TP53-independent | nih.govuni.luresearchgate.net |
| PARP1 cleavage | Induction of apoptosis | nih.govuni.lu |
| Caspase 3 cleavage | Induction of apoptosis | nih.govuni.lu |
| Rb phosphorylation | Reduced | nih.govuni.lu |
| Cyclin A expression | Reduced | nih.govuni.lu |
| Cyclin B expression | Reduced | nih.govuni.lu |
| Cell Cycle Progression | Increased cell populations in subG1 and G0/G1 phases | nih.govuni.lu |
| PCNA protein levels | Decreased | ebi.ac.ukresearchgate.net |
| hTERT mRNA levels | Reduced | ebi.ac.ukresearchgate.net |
| POLH mRNA levels | Reduced | ebi.ac.ukresearchgate.net |
Structure Activity Relationships Sar and Chemical Modifications of Pradimicin Compounds
Identification of Key Structural Determinants for Biological Activity
The biological efficacy of pradimicin compounds is intricately linked to specific structural features, encompassing their core aglycone, the nature of their D-amino acid and hexose (B10828440) sugar substitutions, and the presence of crucial binding sites.
Role of D-Amino Acid and Hexose Sugar Substitutions
Pradimicin compounds are structurally defined by substitutions involving a D-amino acid and hexose sugar moieties on their aglycone skeleton nih.govebi.ac.uk. Typically, D-alanine is the D-amino acid found at the C-15 position nii.ac.jpresearchgate.net. Studies involving the substitution of D-alanine with D-serine, as observed in pradimicins FA-1 and FA-2, have demonstrated that these analogs retain antifungal activity comparable to that of Pradimicin A, suggesting a degree of flexibility in the amino acid component while emphasizing the importance of its D-configuration capes.gov.br.
The hexose sugar moieties are equally critical to the pradimicin structure and function. For example, Pradimicin A contains D-xylose and 4,6-dideoxy-4-methylamino-D-galactose researchgate.net. These sugar components are integral to the unique mechanism of action of pradimicins, which relies on their specific binding to D-mannosides nih.govebi.ac.uk.
Criticality of Sugar Moieties for Antifungal and Antiviral Properties
The sugar moieties present in pradimicin compounds are absolutely essential for their diverse biological activities, including their pronounced antifungal and antiviral properties researchgate.netebi.ac.ukacs.orgplos.orgnih.gov. The distinctive lectin-like characteristic of pradimicins, which enables their specific recognition of D-mannopyranoside (D-Man) in the presence of Ca2+ ions, is directly attributable to the presence and precise arrangement of these sugar components researchgate.netnii.ac.jpresearchgate.netacs.orgmedchemexpress.comnih.gov. Experimental evidence shows that the removal of the C-5 disaccharide moiety, and more specifically the C-5 thomosamine (B579943) moiety, completely abolishes the stereospecific D-mannopyranoside-recognizing ability of pradimicin derivatives such as BMY-28864 researchgate.netnih.gov. This loss of recognition is directly correlated with a complete loss of antifungal action nih.gov.
Further investigations into pradimicin derivatives have elucidated the specific role of the sugar part: the 5-O-(6-deoxy-beta-D-sugar) is fundamental for activity, while certain modifications like 2'-epi, 3'-oxo, and 4'-deoxy sugar derivatives can still maintain activity against yeasts nih.gov. These sugar moieties are crucial for the formation of the ternary complex involving pradimicin, D-mannoside, and calcium, a complex that is central to the disruption of fungal cell membrane integrity nih.govebi.ac.uk. In the context of antiviral activity, such as against Human Immunodeficiency Virus (HIV), pradimicins interact with the highly glycosylated viral envelopes, and this interaction is directly mediated by their carbohydrate-binding capabilities nih.govresearchgate.netkuleuven.becsic.esresearchgate.net.
Specific Binding Sites (e.g., C-18 Carboxyl Group for Calcium Binding, C-5 Disaccharide for Mannopyranoside Recognition)
Two primary specific binding sites have been identified within the pradimicin molecular structure:
C-18 Carboxyl Group for Calcium Binding: The free C-18 carboxyl group of pradimicin derivatives, exemplified by BMY-28864, has been initially recognized as the sole site responsible for calcium binding researchgate.netnih.gov. Calcium ions play an indispensable role in facilitating the dimerization of pradimicin molecules, which is a prerequisite for their subsequent recognition of D-mannopyranoside researchgate.netnii.ac.jpnih.gov. While earlier assumptions pointed to the C-18 carboxyl group as the primary calcium binding site, more recent solid-state Nuclear Magnetic Resonance (NMR) analysis and X-ray crystal structure studies of the [PRM2/Ca2+] complex suggest that Ca2+ is coordinated with the C-13 carbonyl and C-14 hydroxyl groups of Pradimicin A nii.ac.jpnih.gov. This calcium-mediated dimerization is critical for subsequent D-Man binding nii.ac.jpnih.gov.
C-5 Disaccharide for Mannopyranoside Recognition: The stereospecific ability of pradimicins to recognize D-mannopyranoside is critically dependent on the integrity of the C-5 disaccharide moiety researchgate.netnih.gov. The complete removal of this moiety leads to a total loss of D-mannopyranoside recognition researchgate.netnih.gov. Additionally, the D-alanine moiety and the ABC rings of Pradimicin A have been identified as integral components of the mannose binding site acs.org. This specific recognition culminates in the formation of a ternary complex comprising pradimicin, D-mannoside, and calcium, which is central to their mechanism of action researchgate.netnih.govebi.ac.uknih.gov. Further detailed analysis indicates that the C2-C4 region of mannose is in close proximity to the primary binding site of Pradimicin A researchgate.net.
Synthetic and Semisynthetic Approaches to Pradimicin Analogs
Synthetic and semisynthetic strategies have been extensively employed to develop pradimicin analogs, aiming to enhance their physicochemical properties, improve biological activity, or gain deeper insights into their structure-activity relationships researchgate.netnih.gov. These approaches typically involve targeted modifications of either the aglycone or the sugar moieties.
Modifications on the Aglycone Moiety (e.g., C-11 position)
Modifications performed on the aglycone portion of pradimicins have identified the C-11 position as a crucial site where structural alterations can be introduced without compromising antifungal activity nih.gov. For example, 11-demethoxy derivatives of Pradimicin A, as well as 11-O-ethyl and 11-O-fluoroethyl derivatives of Pradimicin T1, have exhibited promising antifungal activity comparable to that of the parent Pradimicin A nih.gov. Furthermore, microbial modification studies have successfully yielded 11-hydroxyl analogs (e.g., pradimicins H and FH) and subsequent 11-O-L-xylosylpradimicins H and FH, which retained broad-spectrum antifungal activity and demonstrated efficacy in in vivo models nih.gov. These findings suggest that the C-11 position offers a versatile site for chemical derivatization, allowing for the optimization of drug properties while preserving core biological function.
Table 1: Impact of Structural Modifications on Pradimicin Activity (Illustrative)
| Structural Feature Modified | Modification Example | Impact on Antifungal Activity (vs. Pradimicin A) | Reference |
| D-Amino Acid (C-15) | D-serine for D-alanine (Pradimicin FA-1, FA-2) | Comparable activity | capes.gov.br |
| Sugar Moiety (C-5) | Removal of C-5 disaccharide (BMY-28864 derivative) | Complete abolition of D-mannopyranoside recognition and antifungal action | researchgate.netnih.gov |
| Sugar Moiety (C-5) | 5-O-(6-deoxy-beta-D-sugar) | Essential for activity | nih.gov |
| Sugar Moiety (C-5) | 2'-epi, 3'-oxo, 4'-deoxy sugar derivatives | Retain activity against yeasts | nih.gov |
| Aglycone (C-11) | 11-demethoxy (Pradimicin A derivative) | Promising, comparable activity | nih.gov |
| Aglycone (C-11) | 11-O-ethyl, 11-O-fluoroethyl (Pradimicin T1 derivatives) | Promising, comparable activity | nih.gov |
| Aglycone (C-11) | 11-O-L-xylosyl (Pradimicin H/FH derivatives) | Broad-spectrum antifungal activity, in vivo efficacy | nih.gov |
| C-18 Carboxyl Group | Esterification (Pradimicin derivatives) | Abolishes Ca2+ complex formation | nih.gov |
Computational and Machine Learning Applications in Pradimicin SAR Studies
Computational approaches, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and more recently, machine learning and deep learning techniques, have become indispensable tools in understanding the structure-activity relationships of various chemical compounds, including the Pradimicin family. These methods facilitate the prediction of molecular interactions, identification of key structural features contributing to biological activity, and the design of novel derivatives.
Molecular Docking Studies: Molecular docking simulations have been extensively employed to elucidate the binding mechanisms of Pradimicin compounds with their biological targets. For instance, Pradimicin A (PRM-A), a prominent member of the family, has been investigated for its interactions with N-linked glycans of the SARS-CoV-2 spike glycoprotein (B1211001). These studies revealed favorable intermolecular hydrogen-bond formation between PRM-A and the SARS-CoV-2 S glycoprotein glycans, suggesting its potential as a carbohydrate-binding agent figshare.com. Another study explored the inhibitory effects of Pradimicin A against the SARS-CoV-2 main protease (Mpro), reporting a glide score of -2.4 kcal/mol, which indicates its binding affinity to the enzyme researchgate.net.
Furthermore, molecular docking has been crucial in characterizing the mechanisms of action for Pradimicin derivatives. For example, Pradimicin-IRD, a DNA-targeting agent, was shown through docking analysis to act as a DNA intercalating agent and a potential inhibitor of DNA-binding proteins. This computational analysis also suggested specific interactions between DNA, Pradimicin-IRD, and the PCNA protein, and indicated that the compound could prevent the formation of the POLH/DNA complex researchgate.netnih.govfapesp.br. In the context of antifungal activity, molecular docking studies on amide derivatives of Pradimicin A (e.g., compounds 9j and 10g) with fungal proteins (PDB: 2QZX) demonstrated that their antifungal efficacy involves a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces researchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models aim to quantitatively correlate the chemical structure of compounds with their biological activities. These models are built by calculating feature values from chemical information and employing supervised learning techniques to construct predictive models mdpi.com. In the Pradimicin context, 3D-QSAR analysis has been instrumental in identifying critical structural determinants for activity. For instance, studies on amide derivatives of Pradimicin A highlighted the phenylsulfonyl group, particularly when substituted with a 4-(CH3)3 group, as crucial for antifungal activity. The hydroxamic acid moiety was also identified as a positive contributor to these effects researchgate.net. QSAR approaches enable the recognition of structural patterns that dictate function, guiding the rational design of new compounds nih.gov.
Computational and Machine Learning Applications: The integration of machine learning (ML) and deep learning (DL) algorithms has advanced QSAR analyses, offering enhanced predictive capabilities for drug development and chemical safety assessments mdpi.comnih.gov. Deep learning methods, such as DeepSNAP-DL, can extract spatial and temporal features directly from images generated from 3D chemical structures, enabling the construction of high-performance prediction models without extensive manual feature extraction mdpi.comnih.gov. While general applications of deep neural networks (DNN) have demonstrated superior performance over traditional shallow learning algorithms like Random Forest in various SAR-based chemical toxicity predictions frontiersin.org, specific detailed applications of these advanced ML/DL techniques directly to Pradimicin O's SAR were not extensively found in the current literature. However, the principles and demonstrated success of these computational methodologies in related Pradimicin compounds underscore their potential for future investigations into this compound's structure-activity relationships.
Advanced Research Methodologies and Future Directions for Pradimicin Studies
Spectroscopic and Biophysical Characterization of Pradimicin-Target Interactions
Elucidating the precise mechanism of how pradimicins recognize and bind to their carbohydrate targets is fundamental to understanding their biological activity. Various spectroscopic and biophysical methods have been employed to characterize these complex interactions.
Spectrophotometry has been a key tool in studying the interactions between pradimicins, calcium ions (Ca²⁺), and mannose derivatives. nih.gov Studies on Pradimicin BMY-28864 revealed that the addition of Ca²⁺ causes a hypochromic shift in the compound's absorbance spectrum between 200 and 700 nm. nih.gov Subsequent addition of mannosides induces further, non-linear absorbance changes, suggesting a complex, multi-step interaction rather than a simple binding event. nih.gov These analyses determined that the interaction involves the formation of a ternary complex, with a proposed stoichiometry of two pradimicin molecules, one calcium ion, and multiple mannosyl residues. nih.govnih.gov
More advanced techniques like X-ray crystallography and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy have provided atomic-level insights. cell.com These methods were crucial in elucidating the dimeric structure of Pradimicin A, which is essential for its ability to bind D-mannose. cell.com Solid-state NMR, in particular, has been instrumental in defining a reliable binding model of the pradimicin dimer with mannose, overcoming the challenges posed by the compound's tendency to aggregate in solution. nih.govcell.com
The following table summarizes the application of these techniques:
| Methodology | Analyte/System | Key Findings |
| UV-Vis Spectrophotometry | Pradimicin BMY-28864 + Ca²⁺ + Mannosides | Revealed a multi-step binding process and the formation of a ternary complex. nih.gov |
| X-ray Crystallography | Pradimicin A Dimer | Helped elucidate the three-dimensional structure of the pradimicin dimer essential for mannose binding. cell.com |
| Solid-State NMR | Pradimicin A + D-Mannose | Provided a detailed binding model of how the pradimicin dimer interacts with mannose residues. cell.com |
| Surface Plasmon Resonance | Pradimicin S + gp120 | Used to measure the binding affinity of pradimicin analogs to viral envelope glycoproteins. |
Applications of Genetic Engineering and Synthetic Biology in Pradimicin Research
The advent of genetic engineering and synthetic biology has revolutionized natural product research, and pradimicins are no exception. By manipulating the biosynthetic pathway of these compounds, researchers can generate novel analogs and improve production yields.
The entire pradimicin biosynthetic gene cluster from the producing organism, Actinomadura hibisca, has been cloned and sequenced. nih.gov This 39-kb segment of DNA contains 28 open reading frames that encode the type II polyketide synthase (PKS) machinery, along with enzymes responsible for tailoring the core structure, sugar biosynthesis, and self-resistance. nih.gov
This genetic knowledge enables the use of combinatorial biosynthesis to create new pradimicin derivatives. nih.gov In this approach, genes from the pradimicin cluster are expressed in a heterologous host, such as Streptomyces coelicolor. By combining the core PKS genes with different sets of "tailoring" enzyme genes—such as hydroxylases (e.g., PdmJ, PdmW) or amino acid ligases (e.g., PdmN)—researchers have successfully produced a series of new pradimicin analogs that are not created by the native producer. nih.gov For instance, co-expression of the hydroxylases PdmJ and PdmW resulted in novel hydroxylated pradimicin cores. nih.gov Furthermore, genetic engineering has been used to enhance production, as seen when overexpression of the ABC transporter resistance genes, pdmR1 and pdmR2, led to elevated yields of Pradimicin A. nih.gov
The table below details some of the key genes and their roles in generating pradimicin diversity.
| Gene(s) | Encoded Enzyme | Function in Engineering | Result |
| prmA, prmB | Ketosynthases α and β | Gene inactivation to confirm cluster involvement. nih.gov | Abolished pradimicin production. nih.gov |
| pdmJ | Cytochrome P450 Hydroxylase | Co-expressed with core PKS genes. nih.gov | Introduces a hydroxyl group at the C-5 position. nih.gov |
| pdmW | Cytochrome P450 Hydroxylase | Co-expressed with core PKS genes. nih.gov | Introduces a hydroxyl group at the C-6 position. nih.gov |
| pdmN | Amino Acid Ligase | Co-expressed with core PKS genes. nih.gov | Ligates D-alanine or D-serine to the core structure. nih.gov |
| pdmR1, pdmR2 | ABC Transporters | Overexpression in the native producer. nih.gov | Increased production of Pradimicin A. nih.gov |
Development of Pradimicin-Based Research Probes and Tools
The specific mannose-binding property of pradimicins makes them attractive scaffolds for the development of chemical probes to study glycobiology. These tools can be used to detect and visualize mannose-containing glycans on cell surfaces or to identify specific glycoproteins.
A key development in this area was the creation of an azide-functionalized Pradimicin A derivative, termed PRM-Azide. cell.com This analog was synthesized to retain its D-mannose binding specificity while providing a chemical handle (the azide (B81097) group) for further modification. cell.com Using "click chemistry," PRM-Azide was conjugated to a tetramethylrhodamine (B1193902) (TAMRA) fluorophore. The resulting fluorescent probe was successfully used to stain the mannan-rich cell walls of the fungus Candida rugosa, demonstrating the potential of pradimicins as lectin mimics for microbial cell imaging. cell.comresearchgate.net
Another innovative tool is a 2-hydroxyethylamide derivative of Pradimicin A (PRM-EA). nih.gov This derivative was designed to overcome the aggregation issues of the parent compound. PRM-EA was shown to be an effective staining dye for glycoproteins in dot blot assays, with a notable selectivity for proteins carrying high-mannose and hybrid-type N-linked glycans over those with complex-type glycans. nih.gov This makes PRM-EA a unique tool for the selective detection of glycoproteins with terminal mannose residues. nih.gov
Addressing Research Challenges and Limitations
A significant hurdle in the study and application of pradimicins is their poor water solubility and their strong tendency to form insoluble aggregates, particularly in the presence of Ca²⁺. nih.gov This aggregation has historically hindered detailed structural analysis and practical applications. nih.govnih.gov The mechanism of aggregation is understood to be a stepwise process where two pradimicin molecules first form a dimer around a Ca²⁺ ion, which then binds mannose and proceeds to form large, mixed oligomers that precipitate out of solution. nih.gov
Researchers have developed two primary strategies to overcome this limitation:
Chemical Derivatization: One successful approach involves the synthesis of more soluble analogs. The creation of N,N-dimethyl pradimicins through reductive alkylation of Pradimicins A, E, and FA-2 resulted in compounds with greatly improved water solubility and tolerance in animal models, without compromising their antifungal activity. nih.gov
Functional Group Modification: As mentioned previously, the development of the 2-hydroxyethylamide derivative (PRM-EA) was specifically aimed at reducing aggregation. This modification successfully yielded a compound that shows little aggregation in neutral aqueous media, allowing it to be used effectively as a soluble research probe. nih.gov
These advances in modifying the pradimicin structure have been critical in enabling more detailed biophysical studies and the development of practical research tools.
Exploration of Novel Pradimicin Analogs for Expanded Biological Applications
The search for pradimicin analogs with improved potency, broader activity spectra, and better pharmacological properties is a major focus of ongoing research. Both semi-synthetic modification and biosynthetic engineering have yielded a variety of novel compounds.
Directed biosynthesis, where the producing strain is fed an alternative substrate, has been used to create Pradimicin FS, a D-serine analog of Pradimicin S. nih.gov This compound showed antifungal and syncytium formation inhibition activities equivalent to its parent compound. nih.gov Semi-synthesis has been used to create a wide range of derivatives, including the water-soluble N,N-dimethylpradimicins and various analogs modified at the aglycone core. nih.govjst.go.jp Studies modifying the aglycone of Pradimicin A found that the C-11 position was a key site that could be altered without losing antifungal activity, leading to promising 11-O-ethyl and 11-O-fluoroethyl derivatives. jst.go.jp These efforts have expanded the biological applications of pradimicins beyond their initial antifungal use to include potent antiviral activity against HIV. nih.gov
The following table highlights a selection of pradimicin analogs and their notable biological activities.
| Pradimicin Analog | Method of Generation | Key Biological Application(s) |
| Pradimicin A | Natural Product | Antifungal, Antiviral (Influenza) jst.go.jp |
| Pradimicin S | Natural Product | Antifungal, Antiviral (HIV) nih.gov |
| Pradimicin FS | Directed Biosynthesis | Antifungal, Syncytium Formation Inhibition nih.gov |
| N,N-Dimethylpradimicin FA-2 | Semi-synthesis | Improved water solubility, potent in vivo antifungal nih.gov |
| 11-O-ethyl Pradimicin T1 | Semi-synthesis | Potent antifungal activity jst.go.jp |
| JX137a / JX137s | Combinatorial Biosynthesis | Novel analogs with D-alanine or D-serine nih.gov |
Future Research Perspectives in Pradimicin Compound Investigations
The future of pradimicin research is poised for significant advancement, driven by the integration of modern chemical and biological technologies. The foundational knowledge of the pradimicin biosynthetic pathway and its unique mode of action provides a strong platform for future innovation.
Key future perspectives include:
Expansion of Analog Libraries: Advanced synthetic biology tools, including CRISPR-Cas9-based genome editing and combinatorial biosynthesis, will be used to generate extensive libraries of novel pradimicin analogs. This will involve mixing and matching genes from different pathways and introducing engineered enzymes to create structures with enhanced or entirely new biological activities.
Development of Advanced Probes and Diagnostics: Building on the success of PRM-Azide and PRM-EA, future work will likely focus on creating more sophisticated research tools. This could include pradimicin-based probes with different fluorescent properties for multiplex imaging or the development of pradimicin-based diagnostics for detecting fungal pathogens or specific glycan biomarkers in disease.
Structure-Activity Relationship (SAR) Studies: As more analogs become available, comprehensive SAR studies will be crucial to map the specific chemical features required for antifungal potency, antiviral activity, and mannose-binding specificity. This knowledge will guide the rational design of next-generation compounds with optimized therapeutic properties.
Exploration of New Therapeutic Areas: While primarily known for their antifungal and anti-HIV activities, the unique ability of pradimicins to target glycans could be explored for other therapeutic applications. This includes targeting other enveloped viruses or investigating their potential as modulators of cellular processes involving mannose-containing glycoproteins.
Continued interdisciplinary research will be essential to unlock the full potential of the pradimicin class of compounds, translating the unique chemistry of these natural products into valuable tools for research and medicine.
Q & A
Q. What in vitro assays are recommended to assess Pradimicin O’s antifungal activity, and how do variables like calcium ion concentration impact MIC determinations?
To evaluate antifungal efficacy, standardized broth microdilution assays (CLSI M27/M38 guidelines) are used to determine Minimum Inhibitory Concentrations (MICs). Calcium ions (Ca²⁺) are critical for this compound’s mechanism, as structural analogs like Pradimicin A require Ca²⁺ to bind d-mannose on fungal cell walls . Researchers should:
- Maintain Ca²⁺ concentrations at 1–5 mM in assay media.
- Include calcium-free controls to confirm ion dependency.
- Use reference strains (e.g., Candida albicans ATCC 90028) for cross-study comparability.
Q. How can this compound’s d-mannose binding specificity be experimentally validated?
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify binding affinity. Key steps:
- Immobilize d-mannose or mannan (fungal cell wall component) on sensor chips.
- Test this compound in buffers with/without Ca²⁺ to confirm ion-dependent binding .
- Include negative controls (e.g., l-rhamnose) to assess specificity .
Advanced Research Questions
Q. How should researchers address contradictory MIC values for this compound across studies?
Discrepancies often arise from methodological variability. Mitigation strategies:
- Standardize growth media : pH and ion composition (e.g., Ca²⁺, Mg²⁺) significantly affect MICs .
- Validate inoculum density : Use 0.5–2.5 × 10³ CFU/mL to avoid skewed results.
- Cross-reference with structural analogs : Compare this compound’s MICs with Pradimicin A (MIC = 4 µg/mL against Candida spp.) to identify outliers .
Q. What experimental designs are optimal for studying this compound’s dual antifungal and antiviral mechanisms?
Use a modular approach :
- Antifungal arm : Apply time-kill assays to assess fungistatic vs. fungicidal effects under varying Ca²⁺ levels .
- Antiviral arm : Perform plaque reduction assays (e.g., against SARS-CoV-2 pseudotypes) to measure viral entry inhibition.
- Mechanistic controls : Include mutants lacking viral envelope glycoproteins (e.g., VSV-G) to confirm glycan-mediated antiviral activity .
Q. How can in vivo toxicity and efficacy of this compound be evaluated in systemic fungal infection models?
- Animal models : Use immunosuppressed murine candidiasis models. Administer this compound intravenously at 5–20 mg/kg, monitoring fungal burden (CFU/g tissue) and renal/hepatic toxicity .
- Pharmacokinetics : Measure plasma concentrations via LC-MS/MS to correlate exposure with efficacy.
- Histopathology : Analyze tissue sections for inflammatory responses and fungal clearance .
Methodological & Analytical Challenges
Q. What statistical methods are appropriate for dose-response studies of this compound’s antiviral activity?
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC₅₀ values.
- Bootstrap resampling : Estimate confidence intervals for EC₅₀ to account for variability in viral titer assays .
- Synergy testing : Use the Chou-Talalay method to evaluate combinations with other antivirals (e.g., remdesivir) .
Q. How can researchers optimize this compound’s solubility for in vivo studies without compromising bioactivity?
- Formulation screening : Test cyclodextrin-based carriers or lipid nanoparticles.
- Stability assays : Monitor aggregation via dynamic light scattering (DLS) under physiological conditions (pH 7.4, 37°C) .
- Bioactivity validation : Compare MICs pre/post-formulation to ensure no loss of potency .
Data Reproducibility & Reporting
Q. What metadata should be reported to ensure reproducibility of this compound studies?
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
